N-1-naphthoyl-1-pyrrolidinecarboxamide
Description
Contextualization within Contemporary Chemical Biology
The pyrrolidine (B122466) carboxamide scaffold is a privileged structure in medicinal chemistry and chemical biology, recognized for its versatile role in the development of novel bioactive compounds. nih.gov The inherent three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. nih.gov This structural feature is of paramount importance in the design of enzyme inhibitors and receptor modulators.
Within this context, the investigation of pyrrolidine carboxamide derivatives has gained considerable traction. For instance, a notable class of pyrrolidine carboxamides has been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.orgnih.gov This discovery has opened new avenues for the development of novel anti-tubercular agents. nih.govacs.orgnih.gov The general structure of these inhibitors incorporates a central pyrrolidine ring, underscoring the significance of this moiety in achieving biological activity.
Academic Significance of Investigating Analogues
The academic importance of studying pyrrolidine carboxamides and N-naphthoyl amides lies in their potential to address unmet medical needs and to serve as chemical probes to elucidate complex biological processes. The exploration of structure-activity relationships (SAR) within these compound series provides valuable insights into the molecular determinants of their biological effects.
Research into N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives has revealed their potential as anticonvulsant agents. rroij.com Studies have shown that specific substitutions on the phenyl ring can lead to significant protection in maximal electroshock seizure (MES) tests, a common preclinical model for epilepsy. rroij.com This highlights the tunability of the pyrrolidine carboxamide scaffold for neurological applications.
Furthermore, the naphthyl group, a key component of the titular compound, is a well-established pharmacophore in drug discovery. N-naphthoyl derivatives have been explored for various therapeutic purposes, including as antimicrobial peptide mimics. rsc.orgnih.gov The fusion of a naphthoyl moiety with a pyrrolidine carboxamide core, as in N-1-naphthoyl-1-pyrrolidinecarboxamide, represents a rational design strategy to combine the favorable properties of both fragments.
Overview of Current Research Trajectories
Current research on analogues of this compound is multifaceted, with several promising directions:
Antimicrobial Drug Discovery: A significant research thrust is the development of pyrrolidine carboxamides as inhibitors of bacterial enzymes. The success in targeting InhA in M. tuberculosis has spurred efforts to explore their efficacy against other pathogenic bacteria. nih.govacs.orgnih.gov The synthesis of N-naphthoyl-phenylglyoxamide-based compounds as antimicrobial peptide mimics further illustrates this trend. rsc.orgnih.gov
Anticonvulsant Agents: The initial findings of anticonvulsant activity in N-(substituted phenyl) pyrrolidine-2-carboxamides warrant further investigation. rroij.com Future studies will likely focus on optimizing the potency and pharmacokinetic properties of these compounds.
Enzyme Inhibition: The pyrrolidine scaffold is being investigated as a core element in inhibitors for a variety of enzymes. The structural rigidity and stereochemical complexity of pyrrolidine derivatives make them ideal candidates for designing selective inhibitors. mdpi.com
Interactive Data Table: Anticonvulsant Activity of N-(substituted phenyl) pyrrolidine-2-carboxamide Analogues
The following table summarizes the anticonvulsant activity of selected N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives from a study on their potential as antiepileptic agents. rroij.com
| Compound ID | Substitution on Phenyl Ring | Anticonvulsant Activity (MES Test) |
| 3a | 4-Chlorophenyl | Active |
| 3d | 4-Nitrophenyl | Most Active |
| 3h | Phenyl | Active |
| 3c | 4-Methylphenyl | Active |
| 3e | 2-Nitrophenyl | Active |
| 3g | 2-Chlorophenyl | Active |
This table is generated based on findings reported for N-(substituted phenyl) pyrrolidine-2-carboxamide analogues and is intended to illustrate the research context for similarly structured compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-(naphthalene-1-carbonyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(17-16(20)18-10-3-4-11-18)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGRCOOLWBORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 Naphthoyl 1 Pyrrolidinecarboxamide
Established Synthetic Pathways for Pyrrolidinecarboxamide Scaffolds
The synthesis of the pyrrolidinecarboxamide scaffold, a key structural motif in many biologically active compounds, is well-established in organic chemistry. mdpi.comnih.gov These methodologies often involve the formation of an amide bond between a pyrrolidine (B122466) derivative and a carboxylic acid or its activated form.
Dehydrative Coupling Reactions in Pyrrolidinecarboxamide Synthesis
Dehydrative coupling, or amidation, is a fundamental reaction for forming the amide bond in pyrrolidinecarboxamides. This process typically involves the reaction of a carboxylic acid with an amine, formally eliminating a molecule of water. rsc.orgnih.gov Due to the often low reactivity of free carboxylic acids and amines, coupling reagents are widely employed to facilitate this transformation. nih.goviris-biotech.de
Commonly used peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. peptide.com Other powerful reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netnih.gov
A general representation of a dehydrative coupling reaction for the synthesis of a pyrrolidinecarboxamide is the reaction of pyrrolidine-2-carboxamide (B126068) with a carboxylic acid in the presence of a coupling reagent and a base.
Table 1: Representative Peptide Coupling Reagents in Amide Synthesis
| Coupling Reagent | Additive/Base | Typical Solvent | General Observations |
| DCC | HOBt | Dichloromethane (DCM) | Forms a urea (B33335) byproduct that is often insoluble and easily removed by filtration. |
| EDC | HOBt, DMAP | Dichloromethane (DCM), Dimethylformamide (DMF) | Water-soluble urea byproduct, facilitating workup. nih.gov |
| HATU | DIPEA | Dimethylformamide (DMF) | Highly efficient, even for sterically hindered amino acids, but can be expensive. nih.govunifi.it |
| BOP-Cl | Et3N | Dichloromethane (DCM) | Effective for challenging couplings, but can be sluggish. nih.gov |
This table presents generalized conditions and observations for common peptide coupling reagents and is not specific to the synthesis of N-1-naphthoyl-1-pyrrolidinecarboxamide.
Asymmetric Synthesis Approaches for Enantioenriched Pyrrolidine Derivatives
The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of its derivatives. Consequently, numerous asymmetric methods have been developed to produce enantioenriched pyrrolidines. nih.govunibo.it These approaches can be broadly categorized into two main strategies: the use of a chiral pool (starting from readily available chiral molecules like proline) or the application of chiral catalysts or auxiliaries. researchgate.net
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. nih.govnih.gov Chiral proline-derived catalysts, for instance, can effectively control the stereochemical outcome of reactions forming the pyrrolidine ring.
Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed. The use of chiral catalysts in the reaction of appropriate precursors can also lead to enantiomerically enriched pyrrolidine products. organic-chemistry.org
Development of Novel Synthetic Routes for this compound Derivatives
Alternatively, the amide bond can be formed through the coupling of 1-naphthoic acid with pyrrolidine-2-carboxamide using standard peptide coupling reagents as described in section 2.1.1. The synthesis of N-naphthoyl-phenylglyoxamide derivatives has been reported via the ring-opening of N-naphthoylisatins, showcasing another potential, albeit more complex, avenue for creating N-naphthoyl amides. nih.gov
Methodological Advancements in this compound Synthesis
Advancements in synthetic methodologies continually provide more efficient and selective ways to construct molecules like this compound. These include the development of novel catalytic systems and the optimization of reaction parameters.
Catalytic Strategies in Pyrrolidinecarboxamide Formation
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Rhodium-catalyzed reactions, for example, have been extensively used in the synthesis of pyrrolidine derivatives. nih.govresearchgate.netresearchgate.net These methods include hydroformylation, C-H functionalization, and arylation reactions to construct or modify the pyrrolidine ring. nih.govorganic-chemistry.org
While not directly applied to this compound in the available literature, these catalytic strategies represent a frontier in the synthesis of complex pyrrolidine structures and could potentially be adapted for its synthesis.
Table 2: Examples of Catalytic Methods in Pyrrolidine Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
| Rh₂(S-NTTL)₄ | 4-Aryl-1-sulfonyl-1,2,3-triazoles, trans-alkenes | β-Arylpyrrolidines | Enantioselective intermolecular allylic C(sp³)-H functionalization. nih.gov |
| Rhodium hydroxide (B78521) complex with chiral bicyclo[3.3.0]octadiene ligands | Aliphatic N-tosylaldimines, arylboronic acids | 2-Aryl pyrrolidines | Highly enantioselective arylation under neutral conditions. organic-chemistry.org |
| Iridacycle complex | Racemic diols, primary amines | Chiral N-heterocycles | "Borrowing hydrogen" annulation for enantioenriched pyrrolidines. organic-chemistry.org |
This table illustrates catalytic methods for synthesizing the pyrrolidine core, which is a precursor to the target compound.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing waste and side reactions. For the synthesis of this compound via peptide coupling, several factors can be fine-tuned. unifi.itnih.gov
The choice of solvent is crucial, with aprotic polar solvents like DMF and N-methylpyrrolidone (NMP) often being preferred for their ability to dissolve the reactants. nih.gov The selection of the coupling reagent and any additives can significantly impact the reaction rate and the level of side products. The reaction temperature and time are also key parameters to be optimized. For instance, while many coupling reactions are performed at room temperature, heating can sometimes be necessary to drive sluggish reactions to completion. unifi.it
Systematic screening of these variables, often aided by high-throughput experimentation techniques, can lead to a highly efficient and robust synthesis of the target compound.
Pharmacological Target Identification and Receptor Interaction Profiles of N 1 Naphthoyl 1 Pyrrolidinecarboxamide
Investigation of Epidermal Growth Factor Receptor (EGFR) Inhibition by N-1-naphthoyl-1-pyrrolidinecarboxamide Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and its frequent overexpression in tumors. nih.gov A novel series of pyrrolidine-carboxamide derivatives has been developed and evaluated for their ability to inhibit EGFR. nih.gov
In a study, several of these compounds demonstrated significant inhibitory activity against EGFR. nih.gov The most active derivatives, identified as compounds 7e, 7g, 7k, 7n, and 7o, exhibited IC₅₀ values ranging from 87 to 107 nM. nih.gov This potency is comparable to the reference drug erlotinib (B232), which has an IC₅₀ of 80 nM. nih.gov These findings highlight the potential of the pyrrolidine-carboxamide scaffold in designing effective EGFR inhibitors. nih.gov
Table 1: EGFR Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives
| Compound | EGFR IC₅₀ (nM) |
|---|---|
| Derivative 7e | 87 - 107 |
| Derivative 7g | 87 - 107 |
| Derivative 7k | 87 - 107 |
| Derivative 7n | 87 - 107 |
| Derivative 7o | 87 - 107 |
| Erlotinib (Reference) | 80 |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition by this compound Analogues
Cyclin-Dependent Kinase 2 (CDK2) is a crucial protein in cell cycle regulation, particularly in the transition from the G1 to S phase. g1therapeutics.com Its inhibition presents a promising strategy for cancer treatment. g1therapeutics.comdundee.ac.uk The same series of pyrrolidine-carboxamide derivatives that showed EGFR inhibition were also found to be potent inhibitors of CDK2. nih.gov
The compounds 7e, 7g, 7k, 7n, and 7o effectively inhibited CDK2 with IC₅₀ values between 15 and 31 nM. nih.gov For comparison, the reference inhibitor dinaciclib (B612106) has an IC₅₀ of 20 nM. nih.gov Further investigation into their activity against different CDK isoforms revealed that these compounds have a preferential inhibitory effect on the CDK2 isoform, marking them as potent and selective dual inhibitors of both EGFR and CDK2. nih.gov
Table 2: CDK2 Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives
| Compound | CDK2 IC₅₀ (nM) |
|---|---|
| Derivative 7e | 15 - 31 |
| Derivative 7g | 15 - 31 |
| Derivative 7k | 15 - 31 |
| Derivative 7n | 15 - 31 |
| Derivative 7o | 15 - 31 |
| Dinaciclib (Reference) | 20 |
Fibroblast Activation Protein (FAP) Inhibitory Mechanisms of this compound Analogues
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed in the stromal tissue of many cancers and sites of tissue remodeling, making it an attractive therapeutic target. nih.govnih.govresearchgate.net The N-acyl-glycyl-(2-cyanopyrrolidine) scaffold has been identified as a promising foundation for developing FAP inhibitors. nih.gov
A key compound, N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine), demonstrated high nanomolar affinity for FAP. nih.gov This molecule served as a "hit" compound for further optimization. nih.gov Docking studies suggested that its 1-naphthoyl group could be involved in a cation−π interaction with the guanidine (B92328) side chain of FAP's Arg123 residue. nih.gov Subsequent modifications, such as replacing the naphthoyl group with a 4-quinolinoyl group, led to a 60-fold increase in FAP affinity. nih.gov This line of research has led to the development of highly potent and selective FAP inhibitors based on this scaffold, which are now used in clinical imaging. researchgate.net
Prolyl Oligopeptidase (PEP) Inhibition by Pyrrolidinecarboxamide Derivatives
Prolyl Oligopeptidase (PEP), a type of serine endopeptidase, has been another target for compounds containing the pyrrolidinecarboxamide core. nih.govnih.gov Research has shown that molecules such as isophthalic acid bis(l-prolyl-pyrrolidine) amide are very potent PEP inhibitors. nih.gov
Studies on N-acyl-pro-pyrrolidine-type inhibitors have provided insights into their structure-activity relationships. nih.gov It was found that for inhibitors with flat aromatic terminal groups, like a naphthoyl group, the optimal linker chain length to the proline ring is three carbon-carbon bonds. nih.gov Molecular dynamics calculations indicated that this length allows for a better fit into the enzyme's binding pocket. nih.gov These findings demonstrate that the pyrrolidinecarboxamide structure is a key pharmacophore for potent PEP inhibition. nih.govnih.gov
Purinergic P2X7 Receptor Antagonism by Pyrrolidine-Based Compounds
The purinergic P2X7 receptor, an ATP-gated ion channel, is highly expressed in the immune system and is implicated in inflammation, cancer, and neurological disorders. nih.govebi.ac.uk This has made it a significant target for drug development. nih.govresearchgate.net
Research into P2X7R antagonists has explored various chemical structures, including those based on a pyrrolidine (B122466) core. researchgate.net Specifically, compounds featuring a pyrrolidine-2-carboxamido moiety have been synthesized and evaluated for their binding potency to the human P2X7R. nih.gov The development of these pyrrolidine-based compounds as antagonists is part of a broader effort to create therapeutic agents that can modulate the activity of this receptor in various disease states. nih.govresearchgate.net
Exploration of Other Potential Biological Targets and Enzyme Interactions
The versatility of the pyrrolidine scaffold has led to its exploration against other biological targets. frontiersin.org
Endothelin Receptors: Pyrrolidine-based compounds have been investigated as antagonists for endothelin receptors. One study focused on modifying the 2-substituent on the pyrrolidine ring, which led to antagonists with greatly enhanced selectivity for the ET(A) receptor subtype over the ET(B) subtype. nih.gov
Chemokine Receptor CXCR4: This receptor is involved in cancer metastasis and inflammatory disorders. frontiersin.org A series of pyrrolidine-containing derivatives were designed as CXCR4 antagonists, with one compound showing a strong binding affinity to the receptor with an IC₅₀ value of 79 nM. frontiersin.org
These examples further illustrate the broad applicability of the pyrrolidinecarboxamide framework in targeting a diverse set of biologically important proteins.
Structure Activity Relationship Sar Studies of N 1 Naphthoyl 1 Pyrrolidinecarboxamide
Elucidation of Structural Determinants for EGFR/CDK2 Inhibitory Activity
Research into a novel series of pyrrolidine-carboxamide derivatives has identified them as promising dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Within this class of compounds, certain structural features are critical for potent inhibitory activity. While specific data for N-1-naphthoyl-1-pyrrolidinecarboxamide is not detailed, the SAR of the broader series provides valuable insights.
A study of pyrrolidine-carboxamide derivatives revealed several compounds (7e, 7g, 7k, 7n, and 7o) with significant dual inhibitory activity. nih.gov These compounds demonstrated IC₅₀ values for EGFR inhibition ranging from 87 to 107 nM, which is comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov For CDK2 inhibition, the same set of compounds showed IC₅₀ values between 15 and 31 nM, comparing favorably to the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov
The most potent compound in this series, compound 7g, exhibited a mean IC₅₀ of 0.90 μM in antiproliferative assays against a panel of cancer cell lines, surpassing the efficacy of doxorubicin (B1662922) (IC₅₀ = 1.10 μM) in some cases. nih.gov The core pyrrolidine-carboxamide scaffold is a key determinant for this anticancer activity. researchgate.net The nature of the amide linkage and the length of the tether between the pyrrolidine (B122466) and aryl moieties have been identified as crucial elements for the anticancer effects of related analogues. researchgate.net
Although the precise contribution of the N-1-naphthoyl group in this specific series for EGFR/CDK2 inhibition is not explicitly defined in the available literature, the strong performance of analogues containing various aryl carboxamides underscores the importance of this region of the molecule for potent bioactivity.
Table 1: EGFR and CDK2 Inhibitory Activity of Selected Pyrrolidine-Carboxamide Derivatives
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
|---|---|---|
| 7e | 87 - 107 | 15 - 31 |
| 7g | 87 - 107 | 15 - 31 |
| 7k | 87 - 107 | 15 - 31 |
| 7n | 87 - 107 | 15 - 31 |
| 7o | 87 - 107 | 15 - 31 |
| Erlotinib (Reference) | 80 | - |
| Dinaciclib (Reference) | - | 20 |
Data sourced from a study on new pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. nih.gov
Analysis of N-1-naphthoyl Moiety Contribution to FAP Inhibition and Selectivity
The N-1-naphthoyl moiety plays a significant role in the inhibition of Fibroblast Activation Protein (FAP), a serine protease implicated in tumor growth and tissue remodeling. nih.gov Studies on a closely related compound, N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine), have highlighted the importance of the 1-naphthoyl group for high-affinity FAP inhibition. nih.gov
This analogue was identified as a potent FAP inhibitor with high nanomolar affinity. nih.gov Molecular docking studies have suggested that the 1-naphthoyl residue may participate in a cation-π interaction with the guanidine (B92328) side chain of Arg123 in the FAP active site. nih.gov This interaction is a key contributor to the compound's binding affinity.
The significance of the 1-naphthoyl group is further underscored by comparing its activity to analogues with different substituents. For instance, replacing the N-1-naphthoyl group with an N-(indolyl-3-acyl) group leads to a dramatic decrease in FAP affinity. nih.gov Similarly, modifications intended to increase the electron density of the naphthyl ring did not improve affinity, suggesting a finely tuned electronic requirement for optimal interaction. nih.gov
However, the N-1-naphthoyl group is not the sole determinant of potency. An analogue where the N-1-naphthoyl group was replaced by an N-(4-quinolinoyl) group exhibited approximately 60 times greater FAP affinity, indicating that while the naphthoyl group provides a strong foundation for inhibition, further optimization is possible. nih.gov
Table 2: FAP Affinity of N-1-naphthoyl Analogues
| Compound | Key Structural Feature | Relative FAP Affinity |
|---|---|---|
| 3 | N-(1-naphthoyl) | High nanomolar affinity |
| 7 | N-(4-quinolinoyl) | ~60x higher than compound 3 |
| 8, 9 | N-(indolyl-3-acyl) | Drastic drop in affinity |
Data derived from a study on selective inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. nih.gov
Impact of Pyrrolidinecarboxamide Scaffold Modifications on Biological Activity
Modifications to the pyrrolidinecarboxamide scaffold can have a profound impact on the biological activity of this class of compounds. The pyrrolidine ring itself is a versatile scaffold in drug design due to its conformational flexibility, which can be controlled by the choice of substituents. nih.gov
In related pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, substitutions on the pyrrolidine ring significantly influenced inhibitory potency. For example, the addition of a methyl or chloro group at position 2 of the pyrrolidine ring resulted in a notable reduction in inhibitory activity. nih.gov This suggests that the binding pocket for this part of the molecule is sterically constrained. nih.gov
Furthermore, the conformation of the linker between the pyrrolidine ring and the aromatic moiety is critical. While conformationally flexible linkers in some series increased inhibitory potency, they also reduced selectivity against related enzymes. nih.gov Conversely, a more conformationally restricted linker could decrease potency but enhance selectivity. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can influence the ring's puckering, which in turn affects its pharmacological efficacy. nih.gov
For FAP inhibitors based on a glycyl-(2-cyanopyrrolidine) scaffold, modifications to the pyrrolidine ring have also been explored. researchgate.net These studies indicate that the pyrrolidine moiety is a key component for interaction with the enzyme's active site. researchgate.net
Design Principles for this compound Analogues with Enhanced Potency
Based on the available structure-activity relationship data, several design principles can be proposed for developing this compound analogues with enhanced potency.
For EGFR/CDK2 Inhibition:
Maintain the Pyrrolidine-Carboxamide Core: The pyrrolidine-carboxamide scaffold has been established as a crucial element for dual EGFR/CDK2 inhibitory activity. nih.govresearchgate.net
Optimize the Amide Linker and Tether Length: The nature of the amide bond and the distance between the pyrrolidine and aryl groups are key determinants of anticancer activity and should be carefully considered in the design of new analogues. researchgate.net
For FAP Inhibition:
Leverage the N-1-naphthoyl Moiety: The N-1-naphthoyl group provides a strong basis for FAP inhibition, likely through cation-π interactions. nih.gov
Explore Azaheteroaromatic Replacements: Replacing the naphthyl group with certain azaheteroaromatic rings, such as a 4-quinolinoyl group, can significantly enhance FAP affinity. nih.gov
Introduce Fluorine Substituents: The addition of fluorine atoms to the N-1-naphthoyl group of the related N-1-naphthoyl-Gly-ProCN has been shown to improve binding potency. researchgate.net This suggests that strategic halogenation could be a viable approach for enhancing the potency of this compound analogues.
Consider Pyrrolidine Ring Substitutions: While substitutions on the pyrrolidine ring must be approached with caution due to potential steric clashes, carefully chosen substituents could modulate the conformational properties of the scaffold to improve binding. nih.govnih.gov
By integrating these principles, it may be possible to design novel this compound analogues with superior potency and selectivity for their respective biological targets.
Cellular and Molecular Mechanisms of Action of N 1 Naphthoyl 1 Pyrrolidinecarboxamide Non Human Studies
Modulation of Intracellular Signaling Pathways by N-1-naphthoyl-1-pyrrolidinecarboxamide Derivatives (e.g., Apoptosis Induction in Cancer Cell Lines)
Derivatives of pyrrolidine (B122466) carboxamide have been identified as potent inducers of apoptosis in various cancer cell lines. The cytotoxic effects of these compounds are largely attributed to their ability to trigger programmed cell death.
One study on a series of novel pyrrolidine aryl carboxamide derivatives, designed as analogues of the anticancer agent OSU-2S, found that the most effective compounds induced apoptosis in cancer cells. nih.gov The mechanism of this apoptosis induction is suggested to be similar to that of OSU-2S, potentially involving the activation of protein kinase C delta (PKCδ). nih.gov This activation is a key step in initiating the apoptotic cascade in response to cellular stress. Furthermore, these derivatives were also shown to inhibit the migration of cancer cells, a crucial factor in preventing metastasis. nih.gov
Another series of novel pyrrolidine-carboxamide derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.gov The most active compounds in this series were found to trigger apoptosis. nih.gov
The pro-apoptotic effects of these derivatives are often accompanied by cell cycle arrest. For instance, pyrrolidine 3k, a substituted pyrrolidine, was observed to induce cell cycle arrest at the G0/G1 phase in HCT116 and HL60 cancer cells. researchgate.net This arrest prevents the cells from progressing through the cell division cycle, ultimately leading to apoptosis. Similarly, novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline, which incorporate a spiro-cyclic 2-oxindole moiety, have been shown to cause cell cycle arrest in the S phase in MCF7 breast cancer cells. researchgate.net
The induction of apoptosis by these compounds is a well-documented phenomenon. For example, a synthetic chalcone (B49325) derived from 2-naphthaldehyde (B31174) has been shown to block the cell cycle and induce apoptosis in murine acute lymphoblastic leukemia cells. researchgate.net The mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins p53, Bax, and active caspase-3. researchgate.net
The following table summarizes the cytotoxic activity of selected pyrrolidine-carboxamide derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 7g | A-549 | < 1.10 |
| MCF-7 | < 1.10 | |
| HT-29 | < 1.10 | |
| 10m | Hepatocellular Carcinoma | Comparable to OSU-2S |
Data sourced from multiple studies investigating the anticancer properties of pyrrolidine-carboxamide derivatives. nih.govnih.gov
Receptor Binding Kinetics and Ligand-Target Interactions
While specific receptor binding kinetics for this compound are not extensively documented, the broader class of pyrrolidine carboxamide derivatives has been investigated for their ligand-target interactions. A notable study identified a series of pyrrolidine-carboxamide derivatives as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov
The most potent of these compounds, 7g , exhibited significant inhibitory activity against both EGFR and CDK2, with IC50 values of 87-107 nM and 15-31 nM, respectively. nih.gov This dual-inhibitory action is a promising strategy in cancer therapy as it targets two key pathways involved in cell proliferation and survival. The binding of these derivatives to their target proteins is a critical determinant of their biological activity.
The structure-activity relationship (SAR) studies of these compounds have revealed that the nature of the amide and the length of the tether are key determinants of their anticancer activity. nih.gov The presence of bulky, lipophilic groups, such as a naphthyl ring, at certain positions can be beneficial for potent activity. nih.gov
Gene Expression and Protein Regulation Studies in Research Models
Research into the effects of pyrrolidine carboxamide derivatives on gene and protein expression has provided further understanding of their mechanisms of action. In studies on novel bis spiro-cyclic 2-oxindole derivatives, treatment of MCF7 breast cancer cells with the promising compound 6a led to significant changes in the expression of key regulatory proteins. researchgate.net
Specifically, compound 6a was found to up-regulate the expression of the tumor suppressor gene p53 and the pro-apoptotic gene BAX. researchgate.net Concurrently, it down-regulated the expression of the anti-apoptotic gene BCL2. researchgate.net This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic pathway of apoptosis. Furthermore, the study demonstrated an up-regulation of caspase-3, a critical executioner caspase in the apoptotic process. researchgate.net
The activation of PKCδ by certain pyrrolidine carboxamide analogues is another important aspect of their protein regulation activity. nih.gov PKCδ is a serine/threonine kinase that plays a crucial role in cell growth regulation and apoptosis. nih.gov Its activation by these compounds can trigger downstream signaling cascades that ultimately lead to cell death.
The following table summarizes the observed effects of a pyrrolidine carboxamide derivative on the expression of apoptosis-related genes in MCF7 cells.
| Gene | Effect of Compound 6a |
| p53 | Up-regulation |
| BAX | Up-regulation |
| BCL2 | Down-regulation |
| Caspase-3 | Up-regulation |
Data from a study on a novel bis spiro-cyclic 2-oxindole derivative. researchgate.net
Preclinical Pharmacological Investigations of N 1 Naphthoyl 1 Pyrrolidinecarboxamide Non Human Models
In vitro Efficacy Studies of N-1-naphthoyl-1-pyrrolidinecarboxamide against Cellular Targets
In the absence of specific data for this compound, this section reviews the in vitro efficacy of structurally analogous compounds, which have been assessed for their antiproliferative and enzyme-inhibiting properties.
Research into compounds with similar structural features, such as indole-2-carboxamides and naphthoquinone derivatives, has demonstrated notable antiproliferative effects against various cancer cell lines.
A novel series of indole-2-carboxamide derivatives was synthesized and evaluated for antiproliferative activity against four different human cancer cell lines. nih.gov Several of these compounds exhibited promising activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 26 nM to 86 nM. nih.gov For instance, compound Va was found to be more potent than the reference drug erlotinib (B232). nih.gov Similarly, another study on substituted-N-benzyl-1H-indole-2-carbohydrazides showed moderate to high cytotoxicity against MCF-7 (breast cancer), A549 (lung carcinoma), and HCT (colon cancer) cell lines, with some compounds showing IC₅₀ values superior to the reference drug Staurosporine. mdpi.com
Furthermore, a study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide revealed significant antiproliferative effects on the A549 lung cancer cell line, with an IC₅₀ value of 14.4 µg/mL. waocp.org This compound also demonstrated a potent inhibitory effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), which is crucial for angiogenesis. waocp.org
Derivatives of 1,4-naphthoquinone (B94277) have also been investigated for their anticancer properties. nih.govresearchgate.net A library of these compounds showed superior cytotoxic activity against various cancer cell lines compared to the standard drug doxorubicin (B1662922). nih.govresearchgate.net One particular derivative, compound 5v, displayed a potent cytotoxic effect on MCF-7 cells with an IC₅₀ of 1.2 μM at 24 hours. nih.gov Mechanistic studies suggested that this compound induced cell cycle arrest and necrosis. nih.gov
Table 1: Antiproliferative Activity of Structurally Related Compounds
| Compound Class | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Indole-2-carboxamides | Various human cancer cell lines | GI₅₀ values ranging from 26 nM to 86 nM. nih.gov | nih.govnih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Moderate to high cytotoxicity, some superior to Staurosporine. mdpi.com | mdpi.com |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549, HUVEC | IC₅₀ of 14.4 µg/mL in A549 cells. waocp.org | waocp.org |
| 1,4-Naphthoquinone Derivatives | MCF-7 and others | Superior cytotoxicity to doxorubicin; compound 5v IC₅₀ = 1.2 μM. nih.gov | nih.govresearchgate.net |
A significant area of research for compounds containing a pyrrolidine (B122466) carboxamide scaffold is the inhibition of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.govnih.govacs.orgmdpi.comorientjchem.org InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular drugs. nih.govmdpi.com
High-throughput screening has led to the discovery of a series of pyrrolidine carboxamides as potent InhA inhibitors. nih.govorientjchem.org Subsequent optimization of a lead compound through iterative microtiter library synthesis resulted in a more than 160-fold improvement in potency. nih.gov Several compounds within this class, particularly those with a piperazine (B1678402) ring, demonstrated strong inhibition of InhA, with IC₅₀ values in the low micromolar range. nih.gov For example, one of the optimized compounds exhibited an IC₅₀ of 4.47 μM. nih.gov Further studies involving the resolution of racemic mixtures indicated that the inhibitory activity is stereospecific, with only one enantiomer being active. nih.govacs.org Computational modeling studies, such as CoMFA (Comparative Molecular Field Analysis), have been employed to rationalize the structure-activity relationships of these pyrrolidine carboxamides and to design new, potentially more potent analogues. nih.govorientjchem.org
Table 2: Enzyme Inhibition by Pyrrolidine Carboxamide Derivatives
| Enzyme Target | Compound Class | Key Findings | Reference(s) |
|---|---|---|---|
| InhA (Enoyl Acyl Carrier Protein Reductase) | Pyrrolidine Carboxamides | Potent, direct inhibition of M. tuberculosis InhA. nih.govnih.govacs.orgmdpi.comorientjchem.org | nih.govnih.govacs.orgmdpi.comorientjchem.org |
| InhA | Piperazine-containing Pyrrolidine Carboxamides | IC₅₀ values in the low micromolar range (e.g., 4.47 μM). nih.gov | nih.gov |
In vivo Animal Model Studies of this compound and Derivatives
Direct in vivo studies on this compound are not readily found in the surveyed literature. However, research on derivatives with similar core structures provides valuable preclinical data on their potential behavioral, physiological, and disease-modifying effects in animal models.
There is a lack of specific studies investigating the behavioral and physiological effects of this compound or its close derivatives in rodent models within the reviewed literature.
While no studies have directly tested this compound in inflammatory bowel disease models, research on structurally related N-naphthoyl amino acid derivatives has shown anti-inflammatory activity in vivo. koreascience.kr
One study investigated the anti-inflammatory properties of N-naphthoyl D-alanine, a compound that shares the naphthoyl moiety. koreascience.kr In a carrageenan-induced mouse foot-pad edema model, a standard assay for acute inflammation, N-naphthoyl D-alanine demonstrated a significant reduction in swelling. koreascience.kr This effect is suggested to be related to the inhibition of cyclooxygenases (COXs), enzymes central to the inflammatory pathway. koreascience.kr Other studies on naproxen (B1676952) derivatives, which also feature a naphthalene (B1677914) ring, have consistently shown potent anti-inflammatory effects in similar rodent models. nih.govnih.govbiorxiv.org For example, certain thiourea (B124793) derivatives of naproxen exhibited significant anti-edematous activity in the carrageenan-induced paw edema model in rats. nih.gov
In the realm of oncology, in vivo studies on 1,4-naphthoquinone derivatives have demonstrated anticancer efficacy. nih.govresearchgate.net In a zebrafish xenograft model, where human breast cancer cells (MCF-7) were implanted into larvae, treatment with a 1,4-naphthoquinone derivative led to a significant reduction in tumor volume. nih.gov Another study using a HCT-15 xenograft model showed that a different naphthoquinone derivative could prominently diminish tumor volume in vivo. mdpi.com
Table 3: In vivo Efficacy of Structurally Related Compounds in Animal Models
| Compound Class | Animal Model | Disease Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-naphthoyl D-alanine | Mouse | Carrageenan-induced foot-pad edema | Significant reduction in swelling, suggesting anti-inflammatory activity. koreascience.kr | koreascience.kr |
| Thiourea derivatives of naproxen | Rat | Carrageenan-induced paw edema | Significant anti-edematous activity. nih.gov | nih.gov |
| 1,4-Naphthoquinone derivative | Zebrafish larvae | MCF-7 xenograft | Significant reduction in tumor volume. nih.gov | nih.govresearchgate.net |
| Naphthoquinone derivative | Mouse | HCT-15 xenograft | Prominent diminishment of tumor volume. mdpi.com | mdpi.com |
Due to the absence of specific scientific literature on the metabolism and pharmacokinetics of this compound in the provided search results, this article cannot be generated. The search results yielded information on other, structurally distinct compounds containing either a naphthyl or a pyrrolidine moiety, but not on the specific molecule of interest. Therefore, to adhere to the principles of scientific accuracy and avoid speculation, the requested detailed article on the metabolic pathways, metabolites, and preclinical absorption and distribution of this compound cannot be constructed.
Analytical Methodologies for N 1 Naphthoyl 1 Pyrrolidinecarboxamide in Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating N-1-naphthoyl-1-pyrrolidinecarboxamide from complex mixtures and for its precise quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and widely used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS provides both chromatographic separation and mass-based identification, which is critical for unambiguous characterization. The electron ionization (EI) mass spectra of related naphthoyl-containing compounds, such as the synthetic cannabinoid JWH-018, show characteristic fragmentation patterns that are instructive for predicting the behavior of this compound.
In a typical GC-MS analysis, the molecule will fragment in a predictable manner upon electron ionization. The fragmentation of this compound is expected to primarily occur at the amide bond and the pyrrolidine (B122466) ring. Key predicted fragment ions would include those corresponding to the naphthoyl cation and the pyrrolidinecarboxamide moiety. For instance, the naphthoyl group commonly yields a prominent ion at m/z 155 and a naphthyl cation at m/z 127. amazonaws.com The fragmentation of the pyrrolidine ring in similar structures, like α-pyrrolidinophenone synthetic cathinones, also follows predictable pathways. nih.gov
Gas chromatographic separation of regioisomeric naphthoyl-substituted indoles has been successfully achieved using capillary columns with stationary phases like trifluoropropylmethyl polysiloxane (Rtx-200). amazonaws.comamericanlaboratory.com This suggests that similar GC conditions would be effective in separating this compound from isomers or related byproducts. The elution order in such separations is often related to the degree of crowding of the substituent groups on the core structure. americanlaboratory.com
Table 1: Predicted Key GC-MS Electron Ionization (EI) Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Origin |
| 266 | [M]+• (Molecular Ion) | Intact molecule |
| 155 | [C11H7O]+ | Naphthoyl cation |
| 127 | [C10H7]+ | Naphthyl cation |
| 112 | [C5H8NO]+ | Pyrrolidinecarboxamide cation |
| 70 | [C4H8N]+ | Pyrrolidinyl cation |
This table is predictive and based on the fragmentation patterns of structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis
Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. psu.edu This technique is especially valuable for analyzing complex mixtures and biological samples. For this compound, LC-MS/MS provides a powerful tool for both quantification and structural confirmation.
The separation is typically achieved using a reversed-phase C18 column with a gradient elution of mobile phases such as acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. amazonaws.comspectroscopyonline.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces a protonated molecule [M+H]+, minimizing initial fragmentation and preserving the molecular weight information. researchgate.net
In tandem mass spectrometry (MS/MS) analysis, the protonated molecule is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation of naphthoylindoles under ESI-MS/MS conditions has been studied, revealing cleavage of the bond between the carbonyl group and the indole (B1671886) ring. nih.gov For this compound, the major fragmentation would be expected to occur at the amide linkage, yielding the naphthoyl cation (m/z 155) as a primary product ion. Further fragmentation of the pyrrolidine ring would also be anticipated.
Spectroscopic Methods for Structural Characterization in Research
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. In the ¹H NMR spectrum of a related compound, N-(ethylcarbamothioyl)-1-naphthamide, the aromatic protons of the naphthyl group appear in the downfield region. nih.gov Similarly, for this compound, the naphthyl protons would resonate in the aromatic region, while the protons of the pyrrolidine ring would appear in the aliphatic region. The chemical shifts and coupling patterns of these protons would provide unambiguous evidence for the compound's structure. americanlaboratory.comspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O (amide I) stretching vibration would be prominent. nih.govacs.org Other key bands would include those for the aromatic C=C stretching of the naphthalene (B1677914) ring and the C-H stretching of the aliphatic pyrrolidine ring. nih.govnih.gov The disappearance of the O-H stretching band from a starting carboxylic acid and the appearance of the amide bands would confirm the successful synthesis of the compound. nih.gov
Table 2: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals/Bands | Assignment |
| ¹H NMR | δ 7.0-8.5 ppm (multiplets) | Aromatic protons (Naphthyl group) |
| δ 3.0-4.0 ppm (multiplets) | Methylene protons adjacent to nitrogen (Pyrrolidine ring) | |
| δ 1.8-2.5 ppm (multiplets) | Methylene protons (Pyrrolidine ring) | |
| ¹³C NMR | δ 165-175 ppm | Carbonyl carbon (Amide) |
| δ 120-140 ppm | Aromatic carbons (Naphthyl group) | |
| δ 40-60 ppm | Methylene carbons adjacent to nitrogen (Pyrrolidine ring) | |
| δ 20-30 ppm | Methylene carbons (Pyrrolidine ring) | |
| FTIR (cm⁻¹) | ~1630-1680 | C=O stretching (Amide I) |
| ~1500-1600 | Aromatic C=C stretching | |
| ~2850-2960 | Aliphatic C-H stretching |
This table is predictive and based on the spectroscopic data of structurally similar compounds. americanlaboratory.comspectroscopyonline.comnih.govacs.orgnih.gov
Development of Detection Methods for this compound and its Analogues in Biological Matrices (Non-Human)
The detection and quantification of this compound and its analogues in non-human biological matrices, such as rat plasma or urine, are critical for preclinical research. These methods typically involve sample preparation to extract the analyte from the complex matrix, followed by analysis using a sensitive technique like LC-MS/MS. nih.govresearchgate.net
Sample Preparation: The choice of extraction method depends on the biological matrix and the physicochemical properties of the analyte. For plasma or serum, protein precipitation with a solvent like acetonitrile or methanol is a common first step. annexpublishers.com This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. annexpublishers.comresearchgate.net Given that this compound is a relatively non-polar compound, a reversed-phase SPE cartridge would be suitable for its extraction from aqueous matrices. The selection of appropriate solvents is crucial for efficient extraction. researchgate.net
LC-MS/MS Analysis: An LC-MS/MS method for the analysis of synthetic cannabinoids in rat plasma has been developed and validated, demonstrating high sensitivity with limits of detection in the low ng/mL range. nih.gov Such methods can be readily adapted for this compound. The method would involve a reversed-phase chromatographic separation followed by detection using an MS/MS system operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent selectivity and quantitative accuracy. nih.gov For this compound, the transition from the protonated molecule [M+H]+ to the naphthoyl cation (m/z 155) would be a logical choice for a primary MRM transition.
The development of such bioanalytical methods requires careful validation to ensure accuracy, precision, selectivity, and stability, following established guidelines for preclinical studies. nih.gov
Computational and Theoretical Studies of N 1 Naphthoyl 1 Pyrrolidinecarboxamide
Molecular Docking and Dynamics Simulations of N-1-naphthoyl-1-pyrrolidinecarboxamide-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. ijsdr.org These methods help visualize the binding process and assess the stability of the resulting complex. ijsdr.orgnih.gov
Molecular docking studies on pyrrolidine (B122466) derivatives have been employed to understand the mode of interaction between these ligands and the key amino acid residues within the binding site of a target protein. nih.gov For instance, in a study of pyrrolidine derivatives as potential inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein, docking was used to clarify the binding interactions. nih.gov Such analyses are crucial for structure-based drug design, where understanding the binding orientation allows for the rational design of new ligands with potentially higher affinity and specificity. ijsdr.org
Following docking, molecular dynamics simulations are often performed to evaluate the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, showing how the compound and protein adjust their conformations. nih.gov Studies on pyrrolidine derivatives have used MD simulations of up to 100 nanoseconds to confirm the stability of the compounds within the target's binding site. nih.gov These simulations can also be used to calculate the binding free energy (e.g., using MM/PBSA method), offering a quantitative measure of the binding affinity. nih.gov These computational approaches demonstrate a pathway to investigate how this compound might interact with and stabilize within the binding pockets of various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbrieflands.com This approach is instrumental in predicting the activity of new, unsynthesized molecules. nih.gov
Several QSAR studies have been conducted on pyrrolidine carboxamide derivatives to understand the structural requirements for their biological effects. nih.govsilae.it For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on a dataset of 46 pyrrolidine carboxamide analogues to predict their inhibitory activity against the Mycobacterium tuberculosis enoyl acyl carrier protein reductase. silae.it These models yielded reliable predictions with a good cross-validated correlation coefficient (q²) of 0.777. silae.it The conventional correlation coefficient (r²) between the actual and predicted activities was 0.966, indicating a strong predictive capability of the model. silae.it
Similarly, CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models were generated for a series of pyrrolidine derivatives to identify the key structural features needed for inhibiting the Mcl-1 protein. nih.gov The statistical results of these models showed good stability and high predictability. nih.gov The findings from these QSAR models are often represented as contour maps, which visually indicate regions where certain structural properties (like steric bulk or electrostatic charge) would favorably or unfavorably influence the compound's biological activity. nih.gov This information provides a strong basis for designing new derivatives with enhanced potency. nih.gov
| QSAR Model | Target | q² / Q² (Cross-validated r²) | r² / R² (Non-cross-validated r²) | r²_pred / R²_pred (External validation) | Reference |
|---|---|---|---|---|---|
| CoMFA | Enoyl acyl carrier protein reductase | 0.777 | 0.966 | 0.893 | silae.it |
| CoMFA | Mcl-1 | 0.689 | 0.999 | 0.986 | nih.gov |
| CoMSIA | Mcl-1 | 0.614 | 0.923 | 0.815 | nih.gov |
| HQSAR | Mcl-1 | 0.603 | 0.662 | 0.743 | nih.gov |
In silico Prediction of Receptor Binding and Pharmacological Profiles
In silico tools play a crucial role in modern pharmacology by predicting the binding of compounds to a wide array of biological targets and forecasting their metabolic fate. nih.govnih.gov These predictions help to rapidly identify potential therapeutic effects and flag possible off-target interactions early in the drug discovery process. ijsdr.orgnih.gov
Computational tools can screen a single compound against thousands of biological targets, including enzymes, ion channels, and receptors, to predict a binding profile. nih.gov This approach relies on algorithms that use QSAR, structural similarity, and other methods to make these predictions. nih.gov For example, a large-scale in silico screening of 55 cannabinoids against 4,799 biological targets successfully predicted 827 binding pairs, demonstrating the power of this method to generate hypotheses for further testing. nih.gov
Furthermore, predicting a compound's metabolism is a key component of its pharmacological profile. Various in silico tools are available to predict the biotransformation pathways of new substances. nih.gov Studies evaluating these tools have shown that while no single program is exhaustive, combining multiple prediction tools can effectively identify key metabolites. nih.gov For pyrrolidine derivatives designed as Mcl-1 inhibitors, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions have been used to assess their drug-like properties, revealing good oral bioavailability and permeability for newly designed compounds. nih.gov Such predictive studies are vital for prioritizing which compounds should be synthesized and subjected to more resource-intensive experimental testing. nih.gov
Future Research Directions and Unaddressed Questions on N 1 Naphthoyl 1 Pyrrolidinecarboxamide
Emerging Research Areas for N-1-naphthoyl-1-pyrrolidinecarboxamide Derivatives
The core structure of this compound offers a versatile scaffold for the synthesis of new derivatives with potentially enhanced biological activities. A significant emerging area of research is the development of derivatives as antimicrobial agents. Recent studies have focused on the synthesis of novel glyoxamide derivatives from N-naphthoylisatins, which share the naphthoyl moiety. These compounds, when reacted with various diamines, have yielded salts with notable antibacterial activity against pathogens like Staphylococcus aureus. nih.gov
For instance, the synthesis of N-naphthoyl-phenylglyoxamide-based compounds has produced derivatives that function as small molecular antimicrobial peptide mimics. nih.govrsc.org This approach represents a strategic move to counteract the growing threat of antimicrobial resistance. nih.govrsc.org The hydrochloric acid and quaternary ammonium (B1175870) iodide salts of these derivatives have been investigated, with some showing significant zones of inhibition and low minimum inhibitory concentrations (MIC) against S. aureus. nih.gov Furthermore, research into these derivatives has also explored their efficacy against established bacterial biofilms, a critical aspect of chronic infections. nih.gov
Future research will likely focus on expanding the library of these derivatives by modifying both the naphthoyl and pyrrolidine (B122466) rings. Structure-activity relationship (SAR) studies will be crucial to identify the key molecular features that contribute to their antimicrobial and antibiofilm activities. nih.gov The exploration of different substituents on the naphthalene (B1677914) ring and alterations to the pyrrolidine carboxamide portion could lead to the discovery of compounds with broader antimicrobial spectra and improved pharmacological profiles. The versatility of the pyrrolidine scaffold, a common feature in many biologically active compounds, provides a strong foundation for such synthetic explorations. nih.govnih.govresearchgate.net
Exploration of Novel Therapeutic Indications for this compound (Preclinical Stage)
While the antimicrobial potential of its derivatives is a key area of investigation, the core this compound structure warrants exploration for other therapeutic indications at the preclinical level. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a wide range of compounds targeting various diseases. nih.govnih.govresearchgate.net
One potential avenue is the investigation of its anti-inflammatory and analgesic properties. New pyrrolidine derivatives have been synthesized and evaluated for their effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in inflammation and pain pathways. nih.gov In silico docking studies of these derivatives have shown promising interactions with these enzymes, and subsequent in vivo studies have demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.gov Given these findings in related structures, preclinical screening of this compound for similar activities is a logical next step.
Another area of interest is its potential as an antimycobacterial agent. Naphthalene-1-carboxanilides, which are structurally related to the naphthoyl portion of the target compound, have shown promising in vitro activity against Mycobacterium avium subsp. paratuberculosis. researchgate.net Some of these compounds exhibited higher activity than existing drugs like rifampicin and ciprofloxacin. researchgate.net This suggests that the naphthoyl group could be a key pharmacophore for antimycobacterial activity, making this compound a candidate for preclinical evaluation against various mycobacterial strains.
Advancements in Methodologies for this compound Research
Progress in understanding and developing this compound and its derivatives is intrinsically linked to advancements in research methodologies. The integration of computational modeling and in silico studies is becoming increasingly vital in modern drug discovery. nih.govresearchgate.netnih.goveco-vector.com
Computational Approaches:
Computer-aided drug design (CADD) can significantly accelerate the research process. nih.govnih.gov Techniques such as molecular docking can predict the binding affinity of this compound derivatives to specific biological targets, helping to prioritize compounds for synthesis and biological testing. researchgate.net For example, in silico studies have been successfully used to predict the interaction of pyrrolidine derivatives with COX enzymes. nih.gov Quantitative structure-activity relationship (QSAR) modeling can further elucidate the relationship between the chemical structure of these compounds and their biological activity, guiding the design of more potent analogs. mdpi.com
High-Throughput Screening:
The development of high-throughput screening (HTS) assays is essential for efficiently evaluating large libraries of this compound derivatives. These automated platforms can rapidly assess the biological activity of numerous compounds, significantly reducing the time and resources required for initial lead identification.
Advanced Analytical Techniques:
Sophisticated analytical techniques are crucial for the characterization of newly synthesized compounds and for studying their interactions with biological systems. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for confirming the structure and purity of this compound derivatives.
Q & A
Q. What are the standard synthetic routes and characterization methods for N-1-naphthoyl-1-pyrrolidinecarboxamide?
The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with pyrrolidine carboxamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or carbodiimides in anhydrous solvents (e.g., DMF, THF) under nitrogen .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity .
- Mass spectrometry (MS) for molecular weight validation .
- Infrared (IR) spectroscopy to verify carbonyl (C=O) and amide (N-H) stretches .
Q. How can researchers ensure compound stability and safety during handling?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation .
- Handling : Use fume hoods, gloves, and protective eyewear. Avoid prolonged skin contact due to potential toxicity .
- Stability tests : Monitor via HPLC or TLC over time to detect decomposition products .
Q. What analytical techniques are critical for confirming structural integrity?
- Multinuclear NMR : Assign peaks for naphthoyl (aromatic protons) and pyrrolidine (aliphatic protons) moieties .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., using SHELX programs for refinement) .
- Elemental analysis : Verify empirical formula (C/H/N/O ratios) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Q. What strategies optimize synthetic yields while minimizing byproducts?
- Reaction optimization : Screen catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (e.g., dioxane vs. THF) .
- Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry/reaction time .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
Q. How can computational modeling predict biological activity or binding interactions?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes, receptors) .
- QSAR models : Correlate substituent effects (e.g., methoxy groups) with bioactivity using Hammett constants or DFT calculations .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How should researchers address contradictions in spectral or crystallographic data?
- Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Twinned crystals : Use SHELXD/SHELXE for phasing and Olex2 for structure solution in cases of twinning .
- Dynamic effects : Consider variable-temperature NMR to detect conformational flexibility .
Q. What methods assess the compound’s biological activity in medicinal chemistry studies?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) and flow cytometry .
- SAR profiling : Synthesize analogs with modified naphthoyl/pyrrolidine groups and compare activity .
Q. How can researchers design derivatives with enhanced pharmacokinetic properties?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility .
- Metabolic stability : Test in vitro liver microsome assays to identify susceptible sites for deuteration or fluorination .
Q. What advanced techniques characterize polymorphism or crystallographic packing effects?
- PXRD : Compare experimental patterns with Mercury-simulated spectra to identify polymorphs .
- Thermal analysis : Use DSC/TGA to study phase transitions and stability .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
